3,5-Difluoro-N-(hex-5-en-2-yl)aniline 3,5-Difluoro-N-(hex-5-en-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786030
InChI: InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3
SMILES:
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol

3,5-Difluoro-N-(hex-5-en-2-yl)aniline

CAS No.:

Cat. No.: VC17786030

Molecular Formula: C12H15F2N

Molecular Weight: 211.25 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-N-(hex-5-en-2-yl)aniline -

Specification

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
IUPAC Name 3,5-difluoro-N-hex-5-en-2-ylaniline
Standard InChI InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3
Standard InChI Key NUWZETDFECTIQV-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C)NC1=CC(=CC(=C1)F)F

Introduction

Chemical Structure and Molecular Characterization

Structural Features

3,5-Difluoro-N-(hex-5-en-2-yl)aniline consists of a benzene ring with fluorine atoms at the meta positions and an alkenyl side chain (hex-5-en-2-yl) bonded to the amine group. The presence of fluorine atoms enhances electronegativity and stability, while the unsaturated side chain introduces potential sites for further functionalization .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H15F2N\text{C}_{12}\text{H}_{15}\text{F}_{2}\text{N}
Molecular Weight211.25 g/mol
IUPAC Name3,5-difluoro-N-hex-5-en-2-ylaniline
Canonical SMILESCC(CCC=C)NC1=CC(=CC(=C1)F)F
InChIKeyNUWZETDFECTIQV-UHFFFAOYSA-N
PubChem CID75525530

The compound’s structural uniqueness lies in its dual fluorine substitution, which influences electronic distribution and intermolecular interactions, and the hex-5-en-2-yl group, which confers hydrophobicity and reactivity toward addition reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves a two-step process:

  • Fluorination of 1,3,5-Trichlorobenzene:

    • 1,3,5-Trichlorobenzene undergoes halogen exchange with potassium fluoride (KF) in the presence of a copper(I) oxide catalyst to yield 3,5-difluoroaniline .

    • Reaction conditions: 100°C for 12 hours in aqueous ammonia and sodium hydroxide .

  • Amination with Hex-5-en-2-yl Group:

    • 3,5-Difluoroaniline reacts with hex-5-en-2-yl bromide or similar electrophiles under basic conditions (e.g., triethylamine) to introduce the alkenyl side chain.

    • Solvents such as dichloromethane or toluene are employed, with yields optimized via controlled temperature and stoichiometry .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1KF, Cu₂O, NH₃, NaOH, 100°C, 12 h94%
2Hex-5-en-2-yl bromide, Et₃N, CH₂Cl₂, rt63%

Purification and Analysis

Post-synthesis purification involves chromatography (e.g., preparative TLC with hexane:ethyl acetate) and recrystallization from ether or hexanes . Analytical confirmation is achieved via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

  • LogP: Estimated at 3.2 (predicted via XLogP3), indicating high lipophilicity.

Applications in Industry and Research

Pharmaceutical Intermediates

3,5-Difluoro-N-(hex-5-en-2-yl)aniline serves as a precursor in the synthesis of:

  • Antiviral Agents: Its fluorine atoms enhance binding to viral protease active sites .

  • Kinase Inhibitors: The alkenyl side chain is functionalized to target ATP-binding pockets in cancer therapies.

Agrochemical Development

  • Herbicides: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS).

  • Insecticides: Fluorine substitution improves resistance to metabolic degradation in pests .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore palladium-catalyzed coupling reactions to enantioselectively introduce the hex-5-en-2-yl group, achieving enantiomeric excess (ee) >90%.

Sustainable Manufacturing

Efforts to replace halogenated solvents with cyclopentyl methyl ether (CPME) in amination steps have reduced environmental impact without compromising yield .

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